Ethyl 2-(ethylthio)acetate

Description

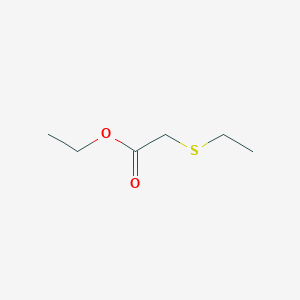

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-ethylsulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2S/c1-3-8-6(7)5-9-4-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXPMXDWMIGAPCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60325524 | |

| Record name | Acetic acid, (ethylthio)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60325524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17640-29-8 | |

| Record name | NSC509544 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=509544 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, (ethylthio)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60325524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Core Molecular Identity and Physicochemical Landscape

An In-depth Technical Guide to Ethyl 2-(ethylthio)acetate

This guide provides a comprehensive technical overview of Ethyl 2-(ethylthio)acetate, a key building block in organic synthesis with significant potential in medicinal chemistry and drug development. We will move beyond simple data recitation to explore the causality behind its chemical behavior, synthesis, and application, offering field-proven insights for researchers and scientists.

Ethyl 2-(ethylthio)acetate, also known by its IUPAC name ethyl 2-ethylsulfanylacetate, is a bifunctional molecule incorporating both a thioether linkage and an ethyl ester group.[1] This structure is fundamental to its utility as a synthetic intermediate.

Molecular Structure

The molecule's architecture is a key determinant of its reactivity. The thioether moiety provides a nucleophilic sulfur center susceptible to oxidation, while the ester group offers a site for hydrolysis or transesterification, and the α-carbon can be a site for enolate formation.

Caption: 2D Structure of Ethyl 2-(ethylthio)acetate.

Physicochemical Properties

A summary of the core physical and chemical properties is essential for experimental design, including solvent selection, reaction temperature, and safety protocols.

| Property | Value | Source |

| CAS Number | 17640-29-8 | [1][2] |

| Molecular Formula | C6H12O2S | [1][2] |

| Molecular Weight | 148.23 g/mol | [1] |

| Appearance | Colorless liquid | [3] |

| Density | ~1.044 - 1.061 g/cm³ @ 20°C | [3][4] |

| Boiling Point | ~165 °C | [5] |

| Flash Point | 59.4 °C (139 °F) | [3][5] |

| XLogP3 | 1.5 | [1] |

| Solubility | Insoluble in water; soluble in organic solvents. | [6][7] |

Synthesis Pathway: S-Alkylation

The most direct and widely employed method for synthesizing Ethyl 2-(ethylthio)acetate is the nucleophilic substitution (SN2) reaction between an ethanethiolate nucleophile and an ethyl haloacetate electrophile.[8] This approach is efficient and leverages readily available starting materials.

Caption: General workflow for the synthesis of Ethyl 2-(ethylthio)acetate.

Self-Validating Experimental Protocol

This protocol describes a standard laboratory-scale synthesis. The causality for key steps is provided to ensure reproducibility and understanding.

Materials:

-

Ethanethiol

-

Ethyl chloroacetate[9]

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anhydrous potassium carbonate (1.2 equivalents) and anhydrous acetone.

-

Thiolate Formation: Add ethanethiol (1.0 equivalent) to the stirring suspension. Rationale: Potassium carbonate is a mild base sufficient to deprotonate the thiol. Acetone is a suitable polar aprotic solvent for SN2 reactions that readily dissolves the organic components.[10]

-

Electrophile Addition: Slowly add ethyl chloroacetate (1.05 equivalents) to the mixture. Rationale: A slight excess of the electrophile ensures the complete consumption of the volatile and malodorous thiol.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Workup - Filtration: After cooling to room temperature, filter the reaction mixture to remove the solid potassium carbonate and potassium chloride byproduct.

-

Workup - Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dilute the residue with diethyl ether and wash sequentially with water, saturated NaHCO₃ solution, and brine. Rationale: The aqueous washes remove any remaining inorganic salts and unreacted starting materials. The NaHCO₃ wash neutralizes any acidic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil by vacuum distillation to obtain pure Ethyl 2-(ethylthio)acetate.

Chemical Reactivity and Synthetic Utility

The thioether bond is the primary site of reactivity, making it a versatile handle for further molecular elaboration.

Caption: Key oxidation pathway of the thioether moiety.

Oxidation to Sulfoxides and Sulfones

Thioethers are readily oxidized to sulfoxides and subsequently to sulfones. This transformation is highly significant in drug development as it drastically alters the molecule's properties:

-

Polarity and Solubility: The introduction of oxygen atoms increases polarity and aqueous solubility.

-

Hydrogen Bonding: The sulfoxide and sulfone groups are hydrogen bond acceptors, which can influence binding to biological targets.

-

Metabolic Stability: In vivo, thioethers are often metabolized via oxidation. Synthesizing these metabolites allows for their direct study.

This oxidative potential makes Ethyl 2-(ethylthio)acetate a precursor for building blocks containing sulfoxide and sulfone functionalities, which are present in numerous FDA-approved drugs.[11]

Spectroscopic Characterization

Unambiguous identification of Ethyl 2-(ethylthio)acetate is achieved through a combination of spectroscopic methods. The expected data are summarized below.

| Spectroscopy | Expected Peaks / Signals |

| ¹H NMR | ~1.25 ppm (t, 3H): -O-CH₂-CH₃ ~2.55 ppm (q, 2H): -S-CH₂ -CH₃~1.20 ppm (t, 3H): -S-CH₂-CH₃ ~3.20 ppm (s, 2H): -S-CH₂ -C(=O)-~4.15 ppm (q, 2H): -O-CH₂ -CH₃ |

| ¹³C NMR | Signals for two CH₃, three CH₂, and one C=O carbon. The carbonyl carbon will be the most downfield (~170 ppm). |

| IR Spectroscopy | ~1735 cm⁻¹: Strong C=O stretch (ester)~1150-1250 cm⁻¹: C-O stretch |

| Mass Spec (EI) | m/z 148: Molecular ion (M⁺)Key fragments corresponding to the loss of -OCH₂CH₃, -CH₂CH₃, and other characteristic fragments. |

Note: NMR shifts are approximate and can vary based on the solvent used.

Applications in Drug Discovery and Development

The thioether functional group is a privileged scaffold in medicinal chemistry, found in a wide array of pharmaceuticals.[11][12][13] Ethyl 2-(ethylthio)acetate serves as a valuable building block for introducing this moiety.

Role of the Thioether Moiety

Thioethers are often incorporated into drug candidates for several strategic reasons:

-

Pharmacokinetic Modulation: They can improve metabolic stability compared to more labile functional groups.[14]

-

Structural Scaffolding: The C-S-C bond angle (~99°) provides a distinct geometry for building molecular frameworks compared to the corresponding ether (C-O-C, ~110°).

-

Bioisosterism: A thioether can act as a bioisostere for an ether or a methylene group, allowing chemists to fine-tune properties like lipophilicity and conformation without drastically altering the core structure.

Synthetic Intermediate

Ethyl 2-(ethylthio)acetate is a precursor for more complex molecules. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common linkage in pharmaceuticals.

Safety and Handling

Proper handling is critical for ensuring laboratory safety.

-

Hazards: Ethyl 2-(ethylthio)acetate is a flammable liquid.[15] It may cause skin and serious eye irritation.[15][16]

-

Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, protective gloves (e.g., nitrile), and a lab coat.[16][17]

-

Handling: Handle in a well-ventilated area or a chemical fume hood.[18] Keep away from heat, sparks, and open flames.[17][18] Use non-sparking tools and take precautionary measures against static discharge.[19]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[17]

Conclusion

Ethyl 2-(ethylthio)acetate is more than a simple chemical reagent; it is a versatile and strategic building block for chemical synthesis, particularly within the pharmaceutical industry. Its value is derived from the unique and tunable properties of the thioether linkage. A thorough understanding of its synthesis, reactivity, and physicochemical properties, as outlined in this guide, empowers researchers to effectively leverage this molecule in the design and creation of novel chemical entities.

References

-

Ethyl 2-(ethylthio)acetate. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

Thioethers: An Overview. (2021). PubMed. Retrieved January 14, 2026, from [Link]

-

(PDF) Thioethers: An Overview. (2021). ResearchGate. Retrieved January 14, 2026, from [Link]

-

ethyl 2-(methyl thio) acetate, 4455-13-4. (n.d.). The Good Scents Company. Retrieved January 14, 2026, from [Link]

-

2-(Methylthio)ethyl acetate | C5H10O2S | CID 4447651. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. (2017). PMC - NIH. Retrieved January 14, 2026, from [Link]

-

Other drugs containing thioethers. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Thioether Formation. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 14, 2026, from [Link]

-

Material Safety Data Sheet. (2009). West Liberty University. Retrieved January 14, 2026, from [Link]

-

Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. (2015). Der Pharma Chemica. Retrieved January 14, 2026, from [Link]

-

Ethyl chloroacetate. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

Sources

- 1. Ethyl 2-(ethylthio)acetate | C6H12O2S | CID 350365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 2-(ethylthio)acetate | 17640-29-8 [sigmaaldrich.com]

- 3. ethyl 2-(methyl thio) acetate, 4455-13-4 [thegoodscentscompany.com]

- 4. biosynth.com [biosynth.com]

- 5. biosynth.com [biosynth.com]

- 6. 2-(Methylthio)ethyl acetate | C5H10O2S | CID 4447651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS 625-60-5: S-Ethyl thioacetate | CymitQuimica [cymitquimica.com]

- 8. Thioether Formation - Wordpress [reagents.acsgcipr.org]

- 9. Ethyl chloroacetate - Wikipedia [en.wikipedia.org]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thioethers: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. chemicalbook.com [chemicalbook.com]

- 16. fishersci.com [fishersci.com]

- 17. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

- 18. meridianbioscience.com [meridianbioscience.com]

- 19. westliberty.edu [westliberty.edu]

Introduction: The Strategic Importance of Ethyl 2-(ethylthio)acetate

An In-depth Technical Guide to the Synthesis of Ethyl 2-(ethylthio)acetate

Ethyl 2-(ethylthio)acetate is a sulfur-containing organic ester that serves as a valuable intermediate in the synthesis of more complex molecules within the pharmaceutical and fine chemical industries.[1] Its structural motif, featuring an ethyl thioether linked to an ethyl acetate backbone, provides a versatile scaffold for introducing sulfur functionality and extending carbon chains. While not a household name, this compound and its analogs are crucial building blocks in the development of various therapeutic agents and specialty materials. Understanding its synthesis is fundamental for chemists aiming to leverage its reactivity in multi-step synthetic campaigns.

This guide provides an in-depth exploration of the primary synthetic pathways to Ethyl 2-(ethylthio)acetate, designed for researchers, chemists, and drug development professionals. We will dissect the core chemical principles, provide field-proven experimental protocols, and offer a comparative analysis to inform the strategic selection of a synthesis route based on laboratory or industrial needs.

Core Synthesis Pathways: A Mechanistic Overview

The construction of Ethyl 2-(ethylthio)acetate is primarily achieved through nucleophilic substitution reactions. The two most logical and widely practiced strategies revolve around the formation of the key carbon-sulfur (C-S) bond.

-

Pathway A: S-Alkylation via Nucleophilic Substitution. This is the most direct and common approach, involving the reaction of an ethanethiolate nucleophile with an electrophilic ethyl haloacetate, typically ethyl chloroacetate.

-

Pathway B: Thiol Alkylation. This alternative route starts with ethyl thioglycolate (also known as ethyl mercaptoacetate) and introduces the terminal ethyl group via reaction with an ethylating agent.

We will explore each pathway in detail, examining the causality behind experimental choices to ensure robust and reproducible outcomes.

Pathway A: S-Alkylation of Ethanethiol with Ethyl Chloroacetate

This pathway represents a classic Williamson ether synthesis, adapted for thioether formation. It is often favored due to the ready availability and relatively low cost of the starting materials.

Reaction Mechanism and Rationale

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The core principle involves enhancing the nucleophilicity of ethanethiol.

-

Deprotonation: Ethanethiol (CH₃CH₂SH) is a weak acid. To make it a potent nucleophile, it must be deprotonated by a suitable base to form the ethanethiolate anion (CH₃CH₂S⁻). This anion is a much stronger nucleophile due to its negative charge.

-

Nucleophilic Attack: The ethanethiolate anion then attacks the electrophilic α-carbon of ethyl chloroacetate. This carbon is susceptible to attack because the highly electronegative chlorine atom withdraws electron density, creating a partial positive charge.

-

Displacement: The attack occurs from the backside of the C-Cl bond, leading to the displacement of the chloride ion as the leaving group and the simultaneous formation of the new C-S bond, yielding the final product.

The choice of base and solvent is critical for maximizing yield and minimizing side reactions, such as elimination or hydrolysis of the ester.

Visualizing Pathway A

Caption: S-Alkylation via an SN2 mechanism.

Detailed Experimental Protocol

This protocol is a self-validating system designed for laboratory scale. All operations should be conducted in a well-ventilated fume hood.

Reagents and Materials:

-

Ethyl chloroacetate (CAS: 105-39-5)[2]

-

Ethanethiol (CAS: 75-08-1)

-

Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, condenser, dropping funnel, and distillation apparatus

Procedure:

-

Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), and a dropping funnel.

-

Base and Solvent Addition:

-

Using K₂CO₃ in Acetone: To the flask, add anhydrous potassium carbonate (1.2 equivalents) and anhydrous acetone. Stir the suspension.

-

Using NaH in DMF: To the flask, add anhydrous DMF. Carefully add sodium hydride (1.1 equivalents) in portions. Caution: NaH reacts violently with water. Ensure all glassware is scrupulously dry.

-

-

Thiol Addition: In the dropping funnel, prepare a solution of ethanethiol (1.0 equivalent) in the chosen solvent (acetone or DMF). Add this solution dropwise to the stirred suspension of the base at 0 °C (ice bath). Allow the mixture to stir for 30 minutes to ensure complete formation of the thiolate.

-

Electrophile Addition: Add ethyl chloroacetate (1.05 equivalents) dropwise to the reaction mixture at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For the acetone/K₂CO₃ system, gentle reflux may be required to drive the reaction to completion.[3]

-

Work-up:

-

Cool the reaction mixture to room temperature. If using NaH, cautiously quench any excess hydride by the slow, dropwise addition of isopropanol followed by water.

-

Pour the mixture into a separatory funnel containing water and diethyl ether.

-

Separate the layers. Extract the aqueous layer twice more with diethyl ether.

-

Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by vacuum distillation to yield Ethyl 2-(ethylthio)acetate as a clear liquid.

Pathway B: Ethylation of Ethyl Thioglycolate

This pathway is an excellent alternative if ethyl thioglycolate is a more readily available or cost-effective starting material. The mechanistic principles are identical to Pathway A, but the roles of the nucleophile and electrophile are sourced from different molecules.

Reaction Mechanism and Rationale

The process is again a classic SN2 reaction.

-

Deprotonation: The thiol proton of ethyl thioglycolate (HSCH₂COOEt) is removed by a base (e.g., sodium ethoxide, potassium carbonate) to generate the corresponding thiolate anion (⁻SCH₂COOEt).

-

Nucleophilic Attack: This thiolate acts as the nucleophile, attacking the electrophilic carbon of an ethylating agent, such as ethyl iodide or ethyl bromide.

-

Displacement: The iodide or bromide ion is displaced as the leaving group, forming the C-S bond and yielding the target product.

The choice of ethylating agent is a balance between reactivity (I > Br > Cl) and cost.[3]

Visualizing Pathway B

Caption: Ethylation of ethyl thioglycolate.

Detailed Experimental Protocol

Reagents and Materials:

-

Ethyl iodide (CAS: 75-03-6) or Ethyl bromide (CAS: 74-96-4)

-

Sodium Ethoxide (NaOEt) or Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Ethanol or DMF

-

Work-up and purification reagents as listed in Pathway A.

Procedure:

-

Reaction Setup: Use the same dry, inert-atmosphere setup as described in Pathway A.

-

Thiolate Formation:

-

Using NaOEt in Ethanol: Dissolve ethyl thioglycolate (1.0 equivalent) in anhydrous ethanol in the reaction flask. Cool to 0 °C. Add a solution of sodium ethoxide (1.05 equivalents) in ethanol dropwise.

-

Using K₂CO₃ in DMF: Add ethyl thioglycolate (1.0 equivalent) to a stirred suspension of anhydrous K₂CO₃ (1.2 equivalents) in anhydrous DMF.

-

-

Electrophile Addition: After stirring for 30 minutes to ensure complete deprotonation, add ethyl iodide (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction: Once the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

-

Work-up, Drying, and Purification: Follow the identical work-up, drying, concentration, and vacuum distillation procedures as outlined in Pathway A.

Comparative Analysis of Synthesis Pathways

The choice between Pathway A and Pathway B depends on several practical and economic factors.

| Parameter | Pathway A: S-Alkylation of Ethanethiol | Pathway B: Ethylation of Ethyl Thioglycolate | Rationale & Expert Insight |

| Starting Materials | Ethanethiol, Ethyl Chloroacetate | Ethyl Thioglycolate, Ethyl Halide | Pathway A generally uses more fundamental and lower-cost building blocks. Ethyl thioglycolate is itself often synthesized from thioglycolic acid and ethanol. |

| Atom Economy | Good | Good | Both are substitution reactions with high atom economy, primarily generating an inorganic salt as the main byproduct. |

| Typical Yields | 70-90% | 75-95% | Both pathways are highly efficient. Yields are heavily dependent on the purity of reagents and strict adherence to anhydrous conditions. |

| Reaction Conditions | Flexible; can be run from 0 °C to reflux depending on base/solvent choice. | Generally mild; often proceeds efficiently at room temperature after initial addition at 0 °C. | Pathway B can sometimes be performed under slightly milder conditions, but both are highly manageable in a standard laboratory setting. |

| Safety & Handling | Ethanethiol: Pervasive, unpleasant odor (stench); requires excellent ventilation. Ethyl Chloroacetate: Toxic and a lachrymator.[6] | Ethyl Thioglycolate: Pungent odor, toxic if swallowed.[7] Ethyl Iodide: A potential alkylating agent, requires careful handling. | Both pathways involve hazardous materials. The extreme odor of ethanethiol in Pathway A is a significant practical consideration requiring robust engineering controls. |

| Overall Recommendation | Preferred for large-scale/industrial synthesis due to the lower cost of starting materials. The primary challenge is managing the odor of ethanethiol. | Excellent for laboratory-scale synthesis, especially if ethyl thioglycolate is readily available. It avoids the use of volatile, low-boiling-point ethanethiol. |

Safety and Handling

The synthesis of Ethyl 2-(ethylthio)acetate requires strict adherence to safety protocols.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (nitrile gloves may not be sufficient for all solvents; consult a glove compatibility chart).

-

Ventilation: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of toxic vapors and malodorous thiols.

-

Reagent Handling: Ethyl chloroacetate is toxic and a lachrymator.[6] Ethanethiol and ethyl thioglycolate are malodorous and toxic.[7] Handle these reagents with extreme care. Bases like sodium hydride and sodium ethoxide are corrosive and/or water-reactive.

Conclusion

The synthesis of Ethyl 2-(ethylthio)acetate is most effectively accomplished via two primary SN2 pathways: the S-alkylation of ethanethiol with ethyl chloroacetate (Pathway A) and the ethylation of ethyl thioglycolate (Pathway B). Both methods are robust, high-yielding, and reliable. The ultimate choice of protocol is a strategic decision guided by the scale of the synthesis, the cost and availability of starting materials, and the specific handling capabilities of the laboratory. For industrial applications, the economic advantages of Pathway A are compelling, whereas for laboratory-scale research, the practical convenience of Pathway B often makes it the more attractive option.

References

-

The Good Scents Company. (n.d.). ethyl 2-(methyl thio) acetate. Retrieved from [Link]

-

Ottokemi. (n.d.). Ethyl thioglycolate, 97% 623-51-8. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Pseudothiohydantoin. Retrieved from [Link]

-

Löser, C., Urit, T., & Bley, T. (2014). Studies on the mechanism of synthesis of ethyl acetate in Kluyveromyces marxianus DSM 5422. Applied Microbiology and Biotechnology, 99(3), 1131-1142. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78199, Ethyl (methylthio)acetate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 350365, Ethyl 2-(ethylthio)acetate. Retrieved from [Link]

-

THYZOID. (2022, July 18). Ethyl Chloroacetate a Deadly Precursor to Many Pharmaceuticals. YouTube. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12185, Ethyl Thioglycolate. Retrieved from [Link]

-

ResearchGate. (2012, November 26). Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate? Retrieved from [Link]

Sources

- 1. Ethyl 2-(ethylthio)acetate | C6H12O2S | CID 350365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl chloroacetate synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Ethyl Thioglycolate | 623-51-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. Ethyl thioglycolate, 97% 623-51-8 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Ethyl thioglycolate 97 623-51-8 [sigmaaldrich.com]

A Comprehensive Spectroscopic Guide to Ethyl 2-(ethylthio)acetate

Introduction: Elucidating the Molecular Architecture of Ethyl 2-(ethylthio)acetate

Ethyl 2-(ethylthio)acetate (CAS No. 17640-29-8) is a thioether ester with the molecular formula C₆H₁₂O₂S and a molecular weight of 148.23 g/mol .[1] Its structure, containing both an ethyl ester and an ethyl thioether functional group, presents a distinct spectroscopic fingerprint. Understanding this fingerprint is paramount for researchers in drug development and chemical synthesis, as it allows for unambiguous identification, purity assessment, and investigation of molecular interactions.

This technical guide provides an in-depth analysis of the core spectroscopic techniques used to characterize Ethyl 2-(ethylthio)acetate: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and offer expert interpretation of the spectral data. The causality behind experimental choices and data interpretation is emphasized to provide field-proven insights for professionals in the field.

Below is the chemical structure of Ethyl 2-(ethylthio)acetate, which will be the focus of our spectroscopic investigation.

Caption: 2D Structure of Ethyl 2-(ethylthio)acetate (CAS: 17640-29-8).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C, we can map the connectivity and chemical environment of each atom.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The quality of NMR data is highly dependent on proper sample preparation and instrument setup.[2][3]

Workflow for NMR Sample Preparation and Analysis

Caption: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology:

-

Sample Weighing: Accurately weigh between 5-25 mg of neat Ethyl 2-(ethylthio)acetate for ¹H NMR. For the less sensitive ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.[3]

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is an excellent choice for this nonpolar organic compound as its residual proton signal (at ~7.26 ppm) does not interfere with the analyte signals.[2]

-

Dissolution: Dissolve the sample in approximately 0.7 mL of the deuterated solvent in a clean vial. Gentle vortexing can aid dissolution.

-

Filtration and Transfer: To ensure magnetic field homogeneity and prevent spectral artifacts like broad lines, the solution must be free of particulate matter. Filter the sample through a Pasteur pipette with a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

-

Instrumental Analysis:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Locking: The spectrometer will lock onto the deuterium signal of the solvent to stabilize the magnetic field over time.

-

Shimming: The magnetic field is homogenized by adjusting the shim coils, a process that maximizes spectral resolution.

-

Acquisition: Acquire the ¹H spectrum, followed by the broadband proton-decoupled ¹³C spectrum.

-

¹H NMR Spectral Interpretation

The ¹H NMR spectrum provides information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (spin-spin splitting). Based on the structure, we expect five distinct proton signals.

Table 1: Predicted ¹H NMR Data for Ethyl 2-(ethylthio)acetate

| Label | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |

| a | ~1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ |

| b | ~1.30 | Triplet (t) | 3H | -S-CH₂-CH₃ |

| c | ~2.70 | Quartet (q) | 2H | -S-CH₂ -CH₃ |

| d | ~3.25 | Singlet (s) | 2H | -S-CH₂ -C(=O)- |

| e | ~4.15 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

Expert Analysis:

-

Ethyl Ester Group (a, e): The ethoxy group gives rise to a characteristic upfield triplet at ~1.25 ppm for the methyl protons (a ) and a downfield quartet at ~4.15 ppm for the methylene protons (e ). The quartet arises because the methylene protons are adjacent to three equivalent methyl protons (n+1 rule, 3+1=4). The triplet is due to the methyl protons being adjacent to two methylene protons (n+1 rule, 2+1=3). The downfield shift of the methylene group is due to the deshielding effect of the adjacent oxygen atom.

-

Ethyl Thioether Group (b, c): Similarly, the ethylthio group will show a triplet for its methyl protons (b ) and a quartet for its methylene protons (c ). However, sulfur is less electronegative than oxygen, so the methylene protons (c ) at ~2.70 ppm are significantly upfield compared to their ester counterparts.

-

Methylene Bridge (d): The methylene protons flanked by the sulfur atom and the carbonyl group (-S-CH₂ -C(=O)-) are expected to appear as a singlet at ~3.25 ppm. These protons have no adjacent proton neighbors, hence no splitting is observed. Their chemical shift is influenced by both the adjacent sulfur and the electron-withdrawing carbonyl group.

¹³C NMR Spectral Interpretation

The broadband proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Data for Ethyl 2-(ethylthio)acetate

| Chemical Shift (δ, ppm) (Predicted) | Assignment |

| ~14.2 | -O-CH₂-C H₃ |

| ~14.8 | -S-CH₂-C H₃ |

| ~26.5 | -S-C H₂-CH₃ |

| ~34.0 | -S-C H₂-C(=O)- |

| ~61.0 | -O-C H₂-CH₃ |

| ~170.5 | -C (=O)-O- |

Expert Analysis:

-

Alkyl Carbons: The four sp³ hybridized carbons of the two ethyl groups and the bridging methylene appear in the upfield region of the spectrum (~14-61 ppm). The carbons directly attached to the heteroatoms (-O-C H₂- and -S-C H₂-) are shifted further downfield due to the electronegativity of oxygen and sulfur.

-

Carbonyl Carbon: The ester carbonyl carbon is the most deshielded carbon in the molecule, appearing far downfield at ~170.5 ppm, which is a highly characteristic chemical shift for this functional group.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: Neat Liquid Sample Analysis

For a pure, non-volatile liquid like Ethyl 2-(ethylthio)acetate, the simplest method is to use a thin film between two salt plates.[4][5]

Step-by-Step Methodology:

-

Prepare Salt Plates: Ensure the potassium bromide (KBr) or sodium chloride (NaCl) salt plates are clean and dry.

-

Apply Sample: Place a single drop of the liquid sample onto the face of one salt plate.

-

Create Film: Place the second salt plate on top and gently rotate it to create a thin, uniform liquid film between the plates.

-

Acquire Background: Run a background spectrum of the empty spectrometer to account for atmospheric CO₂ and water vapor.

-

Acquire Sample Spectrum: Place the salt plate assembly into the spectrometer's sample holder and acquire the spectrum, typically over a range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.[5]

-

Cleaning: After analysis, the plates must be thoroughly cleaned with a dry solvent (e.g., methylene chloride or isopropanol) and stored in a desiccator.[6]

FT-IR Spectral Interpretation

The IR spectrum is dominated by absorptions corresponding to the vibrations of the ester and alkyl thioether groups.

Table 3: Characteristic IR Absorption Bands for Ethyl 2-(ethylthio)acetate

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2850-2990 | C-H Stretch | Alkyl (CH₂, CH₃) |

| ~1735 | C=O Stretch (Strong) | Ester |

| ~1450, ~1370 | C-H Bend | Alkyl (CH₂, CH₃) |

| ~1150-1250 | C-O Stretch (Strong) | Ester |

| ~600-700 | C-S Stretch | Thioether |

Expert Analysis:

-

The Carbonyl Peak: The most prominent and diagnostic peak in the spectrum will be the strong, sharp absorption band around 1735 cm⁻¹ . This is the classic stretching frequency for an ester carbonyl (C=O) group. Its high intensity is due to the large change in dipole moment during the vibration.

-

The C-O Stretch: A second strong absorption, characteristic of the ester group, will appear in the fingerprint region between 1150-1250 cm⁻¹ . This corresponds to the C-O single bond stretch.

-

Alkyl C-H Stretches: In the region just below 3000 cm⁻¹, a series of peaks between 2850-2990 cm⁻¹ will be observed. These are the C-H stretching vibrations of the sp³ hybridized methyl and methylene groups.

-

C-S Stretch: The carbon-sulfur (C-S) stretch is a weak absorption and can be difficult to definitively assign, but it is expected to appear in the 600-700 cm⁻¹ region.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. For a volatile compound like Ethyl 2-(ethylthio)acetate, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice.

Experimental Protocol: GC-MS Analysis

The sample is first vaporized and separated from other components by gas chromatography before being introduced into the mass spectrometer.[7][8]

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., ~100 ppm) in a volatile organic solvent like ethyl acetate or dichloromethane.

-

GC Separation: Inject a small volume (typically 1 µL) of the solution into the GC inlet. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates compounds based on their boiling points and interactions with the column's stationary phase.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron Ionization (EI) is a common method, where the molecule is bombarded with high-energy electrons (typically 70 eV). This process knocks an electron off the molecule to form a radical cation known as the molecular ion (M⁺•).

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: A detector records the abundance of each ion at each m/z value, generating a mass spectrum.

Mass Spectrum Interpretation

The mass spectrum plots the relative abundance of ions against their m/z ratio.

Table 4: Expected Key Ions in the Mass Spectrum of Ethyl 2-(ethylthio)acetate

| m/z | Ion | Description |

| 148 | [C₆H₁₂O₂S]⁺• | Molecular Ion (M⁺•) |

| 103 | [M - OCH₂CH₃]⁺ | Loss of ethoxy radical |

| 87 | [CH₃CH₂SCH₂C=O]⁺ | Alpha-cleavage |

| 61 | [CH₃CH₂S]⁺ | Ethylthio cation |

| 29 | [CH₃CH₂]⁺ | Ethyl cation |

Expert Analysis and Fragmentation Pathway:

-

Molecular Ion (M⁺•): The peak at m/z 148 corresponds to the intact molecule that has lost one electron. The presence of this peak confirms the molecular weight of the compound.

-

Major Fragmentation Pathways: The high-energy EI process induces fragmentation of the molecular ion, which provides structural information. Key expected fragmentations include:

-

Loss of the Ethoxy Group: Cleavage of the C-O bond in the ester results in the loss of an ethoxy radical (•OCH₂CH₃, 45 Da), leading to a prominent acylium ion at m/z 103 .

-

Alpha-Cleavage: Cleavage of the bond alpha to the sulfur atom is a common fragmentation for thioethers. This can lead to the formation of a stable ion at m/z 87 .

-

Formation of Ethyl and Ethylthio Cations: Simple cleavage can also lead to smaller, stable fragments like the ethyl cation ([CH₃CH₂]⁺) at m/z 29 and the ethylthio cation ([CH₃CH₂S]⁺) at m/z 61 .

-

Predicted Fragmentation Pathway

Sources

- 1. Ethyl 2-(ethylthio)acetate | C6H12O2S | CID 350365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. eng.uc.edu [eng.uc.edu]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. researchgate.net [researchgate.net]

- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 8. dem.ri.gov [dem.ri.gov]

Starting materials for Ethyl 2-(ethylthio)acetate synthesis

An In-depth Technical Guide to the Starting Materials for the Synthesis of Ethyl 2-(ethylthio)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(ethylthio)acetate is a valuable intermediate in organic synthesis, finding application in the development of pharmaceuticals and other fine chemicals. Its structure, featuring a thioether linkage and an ester functional group, allows for diverse subsequent chemical transformations. A thorough understanding of its synthetic pathways, and more critically, the selection of appropriate starting materials, is paramount for achieving high yields, purity, and process efficiency. This guide provides a detailed examination of the primary synthetic routes to Ethyl 2-(ethylthio)acetate, focusing on the causality behind experimental choices, process validation, and the critical role of the foundational starting materials.

Principal Synthetic Strategies: A Comparative Overview

The synthesis of Ethyl 2-(ethylthio)acetate can be approached from two primary strategic viewpoints, each with distinct starting material requirements and process implications.

-

Strategy A: Direct Thioetherification. This is the most common and direct approach, analogous to the Williamson ether synthesis.[1][2] It involves the formation of the carbon-sulfur bond via nucleophilic substitution.

-

Strategy B: Esterification of a Precursor Acid. This is a two-step approach where the thioether moiety is established first, followed by the formation of the ethyl ester.

The choice between these strategies is fundamental and dictates the entire manufacturing process, from raw material sourcing to purification.

Caption: Comparative logic of the two primary synthetic strategies.

In-Depth Analysis of Strategy A: Direct Thioetherification

This pathway is a robust and widely employed SN2 reaction.[1] The core transformation involves a nucleophilic attack by a thiolate anion on an electrophilic halo-ester.

Core Reaction: CH₃CH₂S⁻Na⁺ + ClCH₂COOCH₂CH₃ → CH₃CH₂SCH₂COOCH₂CH₃ + NaCl

The success of this synthesis is critically dependent on the quality and handling of two key starting materials.

Caption: Experimental workflow for the direct thioetherification route.

Starting Material 1: Ethanethiol (Ethyl Mercaptan)

-

Role: Ethanethiol serves as the sulfur nucleophile source. However, in its protonated form, it is only weakly nucleophilic. Activation is required.

-

Activation (Causality): The thiol proton is acidic and must be removed by a base to generate the highly nucleophilic ethanethiolate anion (CH₃CH₂S⁻). This deprotonation step is critical; without it, the reaction rate is negligible. The choice of base is a key experimental parameter.

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH): Cost-effective and common choices, typically used in alcoholic solvents. The in-situ formation of water can be a minor drawback in some contexts but is generally acceptable for this synthesis.

-

Sodium Hydride (NaH): A powerful, non-nucleophilic base that offers the advantage of an irreversible deprotonation, producing hydrogen gas as the only byproduct.[3] This is often used in anhydrous solvents like THF or DMF for a very clean reaction.[3]

-

Carbonates (K₂CO₃, Cs₂CO₃): Milder bases suitable for this alkylation, often used in polar aprotic solvents like DMF or acetonitrile.[3] The addition of a catalyst like potassium iodide (KI) can enhance the reaction rate.[3]

-

-

Purity and Handling: Ethanethiol is a volatile liquid with an extremely powerful and unpleasant odor. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Purity is essential, as oxidative impurities (disulfides) can lead to side products and reduced yields.

Starting Material 2: Ethyl Chloroacetate

-

Role: This molecule is the electrophile. The carbon atom bonded to the chlorine is electron-deficient due to the electronegativity of the adjacent chlorine and the carbonyl group, making it susceptible to nucleophilic attack.

-

Synthesis of the Starting Material: While commercially available, understanding the synthesis of Ethyl Chloroacetate itself provides deeper process control. It is typically prepared via Fischer-Speier esterification of chloroacetic acid with ethanol, using a strong acid catalyst like sulfuric acid.[4][5] ClCH₂COOH + CH₃CH₂OH ⇌ [H₂SO₄] ⇌ ClCH₂COOCH₂CH₃ + H₂O The reaction is an equilibrium, so it is often driven to completion by removing water as it forms, for example, through azeotropic distillation with a solvent like benzene or by using a molecular sieve.[5]

-

Purity and Handling: Ethyl Chloroacetate is a toxic lachrymator and must be handled with care.[4] Water is a critical impurity, as it can hydrolyze the ester back to chloroacetic acid, which can complicate the subsequent thioetherification step by reacting with the base. Therefore, anhydrous conditions are preferred.

Experimental Protocol: Synthesis via Direct Thioetherification

This protocol describes a standard laboratory procedure for the synthesis of Ethyl 2-(ethylthio)acetate.

Materials:

-

Ethanethiol

-

Ethyl Chloroacetate

-

Base (e.g., Sodium Hydroxide)

-

Solvent (e.g., Ethanol, 200 proof)

-

Round-bottom flask, magnetic stirrer, reflux condenser, addition funnel

Procedure:

-

Base Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide (1.0 eq) in ethanol under an inert atmosphere (e.g., nitrogen).

-

Thiolate Formation: Cool the solution in an ice bath. Slowly add ethanethiol (1.0 eq) dropwise via an addition funnel. The formation of sodium ethanethiolate is an exothermic reaction. Stir for 30 minutes at 0-5°C.

-

SN2 Reaction: To the freshly prepared thiolate solution, add ethyl chloroacetate (1.0 eq) dropwise, maintaining the temperature below 10°C.

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux for 2-4 hours, monitoring the reaction progress by TLC or GC.

-

Workup: Cool the reaction mixture to room temperature. Filter off the precipitated sodium chloride. Remove the bulk of the ethanol via rotary evaporation.

-

Purification: Dilute the residue with water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and then brine to remove any remaining water-soluble impurities.

-

Final Product: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure Ethyl 2-(ethylthio)acetate.

Comparative Data of Synthetic Routes

The direct thioetherification route is almost always superior for this specific target molecule.

| Parameter | Strategy A: Direct Thioetherification | Strategy B: Esterification of Thio-acid |

| Primary Starting Materials | Ethanethiol, Ethyl Chloroacetate | 2-(Ethylthio)acetic Acid, Ethanol |

| Number of Steps | 1 | 2 (Requires prior synthesis of the acid) |

| Atom Economy | High | Lower (due to the additional step) |

| Reagent Availability | Starting materials are common bulk chemicals. | 2-(Ethylthio)acetic acid is less common. |

| Process Simplicity | Simple setup, workup, and purification. | More complex due to the intermediate step. |

| Typical Yields | Generally high (>85%) | Dependent on the yield of two separate reactions. |

Conclusion

For the synthesis of Ethyl 2-(ethylthio)acetate, the selection of starting materials points decisively towards a direct thioetherification strategy (Strategy A). The core starting materials for this efficient, one-pot synthesis are Ethanethiol and Ethyl Chloroacetate . A comprehensive understanding of these reagents, including their activation, handling, and the synthesis of the halo-ester precursor, is fundamental to a successful outcome. This approach, rooted in the principles of the SN2 reaction, offers superior atom economy, process simplicity, and reliability, making it the preferred method for both laboratory and industrial-scale production.

References

- Preparation method of thioglycollic acid-2-ethylhexyl ester in molten salt hydrate. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeBkpf3rfUNI4DTaTGgm1KXMZpsfcXv_0RculCgQ4A6cFKpBTgHargr294AzAvAM04jMp1xtr5BJvoVZlry7Rb6SZiHUdn_MKJmdLs_sSvU62_hr8geIxfLIgPZfRuJ8r2_3vZ3FPJH2iRjL4=]

- A kind of method for preparing ethyl thioglycolate. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdTreksxTIxcnQxwtVr_1fdy80d7xSWHrd1sL8Wm6Mh3VwSrZNCwplSsuH24wqXgbzgdx9jM0pNdlFoloxRQ7pm7yt88zE86nAU0AyvwzOoLMZY0YiXG5-jFg-wubexQiYnp-Ovfl9Y_qwYmI=]

- Ethyl Thioglycollate. ChemBK. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDF8UOtNsPsr0N095tcd35T2inwoD9VkO1pUcc7Z5fi810oMwX5IIBIehsMLqztwaaZXPyunZw7VvlOtAaZklJTvxz7fmzxwwD5dHu9iaGwMTWtQOED5tBGKYZV3t3g3QFSjG2zFVmIapLIAI=]

- The Williamson Ether Synthesis. University of Massachusetts Boston. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQrzxOwf4vYGwzs4cuzX9vAoeKzMlzdfg18o6Wv6hbsd1Uf23Tk4r_-3hY-uPnXzJt3Qpx2JNnvljPLeyFIu4ytF1I3clY0xGRHB-KtGLnYJI0h6CoTCqqFeA0nVIeLfjG0c4qwaqlQgBgV78rbA1PwdQ7lutVtpHb]

- Ethyl Thioglycolate CAS#: 623-51-8. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyMXnrSjyj7WrGr72eyJAni6gvk0TZVWVMcUy62s3daAcCJpoDjN1i46X18oG4EI1mVH_O3Nb13VjebnFzyuclUhGKEn8LSOTcxS4M2iSihz-xPitQnqOIIj3TYhNWEviTfEqL2ti3-jnDsgqogJqiWRV3VhVmUQiBkF2XbSqP9h4=]

- Williamson Ether Synthesis. Cambridge University Press. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFl1aK5bQYIgdHvSA9fkJ9LduutGTJyTvlcR6QO-Dtx198JNh5thQYtC4RHKSaCzF-2rPQGbmd1OIBug1Oa6AJyEc8cDPqzKbanVWhOMcMgNpd_Y_HI7nUzNFi2rGa6uuAqaQY83DwBra6RWinUI9H2PJUNg7LMFuOUrSkO9d35j0hjpwBK0FoQL_S5MwKva6kqdaJjnSkEyB_Io06tOHbukwVe14_qNMvV-hpofAJU7lFmSKjdrRZO2hv8b959SpCP8mDsFz8DA-c-UrrRxl4KiCSWtnFCNASR2lWMvWxvWXxLedy1ZSUsEzM=]

- Experiment 06 Williamson Ether Synthesis. University of Wisconsin-Whitewater. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGSUMMlTr7MG3Zi1oJwQlEqNjO-cBmADm_2f4PQsI1l7RYCrTrb-FWggr6Uazxd_vm1IglgiCNi0kbe1jZ8MwHtrb7SQViEfS0yky5bQyCSTXlFbA58SVHgpgayBVjqArCgVa58avhJgnE98F5ikToNgbx]

- Williamson ether synthesis. Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3LNwhds7zPf1tJlJTo-rg9lpU2KqEo3GNmlEhL3GrHkHAnKgYRELMn9XiRnf47gNvHs_8qEIox-FhGcTXwx9kBt1HZ_STLARw-H_sdm_XGkoKqzVmjCpeZiXn5Ji2g9UavZlbQwj7NzVobINshNXkO7ut]

- Williamson ether synthesis. Grokipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIX2mt0K-K5OmmfVjJWhSQc9qVkwYgZbhIjNOY6YtCS0wqJ5yzO4JpKkn4IJgghKog_yo7UjVkE2FrRoTBXGf4c0UFwR6ICnwhBQPfMfdyfMPFuwtGJ69l-5_94Ti2NCsS4tCj9fdNsHMNAF4HxKziLw==]

- Experimental procedure for thioetherification using Ethyl chloro(methylthio)acetate. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSbEomJJyAep8o-eNgeE680jOgtAJdoBYCtZtwpD56wbfHX2s4IplTdluQMF3k0YVwQPovhA-MNpTqBZRVLcxe4cgRd33Q5QCcdW3dnhaSpIWDLN8wspmztDPPeU-FcDEMTv70VBWgIDk19tvjoOyBJlyyCNNCpUxMuSmwpxdgdznLP-d9YcEItpls0brSR-BK5Alfb2TDd7ag3umgvF-UUBt9v8TlEROTnXNk-oTTgg==]

- Short Synthesis of the Antidiabetic Octaketide Ethyl 2-(2,3,4-Trimethoxy-6-octanoylphenyl)acetate. Synlett. [URL: http://dx.doi.org/10.1055/s-0036-1592062]

- Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate? ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETQLvnZ-1UzHzQlRgf8u7jUi2zjODFAgqDYOYRpHYLT8Ldxih5vDBdIsh8M04bBKNGn9kM55ThTXxS7wnjXyCTbtvGyaLUlfYf4-KFRgrWmhBNzReehYxoi1ZORxT7dyvsylw8yhoE7u5tpT7dcNBCggmcQ72Wra_dtn2NqSqTosgRcV9Ilt65E0t6-kmLmNTOnIjth7eAUwxVTEOpdL9_Xnj1Bprf2Br5-dDzyPxyYQIpeME=]

- Ethyl Chloroacetate a Deadly Precursor to Many Pharmaceuticals. YouTube. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVE5J08Bm9Nio_WcF4eXS4CdbAuNZxvPp-DEzRCklKurlwosJQsJ2BB5lSfAbAS-fH_FLg5CUYJUXOZMYStdfAPxOZ0kjrC-jr5jBzw9yqpjS5Kt5vVYqvWJ1WArYIX-3IDSWxL0E=]

- Ethyl chloroacetate synthesis. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUyfRKNAdUYfuyl-uPtsGK-BhAu7ZtabEmJmSAQrCcTlVMP3jz-PqYU4q53qlZuE-M91W5GweWdjCsGf2J0Fzov-qWVo5PhnhHlzZ2TggsfSmM6K9NCykk7Z320CtlizCfOMeyc8zC5HUkmWOBiqfT8nSE3-NWsyYY]

- Ethyl chloroacetate. Wikipedia. [URL: https://vertexaisearch.cloud.google.

Sources

Physical properties of Ethyl 2-(ethylthio)acetate (boiling point, density)

An In-depth Technical Guide to the Physical Properties of Ethyl 2-(ethylthio)acetate

For professionals in the fields of chemical research and drug development, a precise understanding of the physical properties of chemical compounds is fundamental. This guide provides a detailed examination of two key physical properties of Ethyl 2-(ethylthio)acetate (CAS No: 17640-29-8): its boiling point and density. This document serves as a technical resource, offering not only the established values for these properties but also the detailed experimental methodologies required for their verification, ensuring a high degree of scientific integrity and reproducibility.

Core Physical Properties of Ethyl 2-(ethylthio)acetate

Ethyl 2-(ethylthio)acetate, with the molecular formula C6H12O2S, is a sulfur-containing ester.[1][2] Its physical characteristics are crucial for its handling, purification, and application in various synthetic pathways.

Quantitative Data Summary

The primary physical constants for Ethyl 2-(ethylthio)acetate are summarized below. These values are critical for predicting the compound's behavior under different experimental conditions, from reaction setups to purification processes like distillation.

| Physical Property | Value | Conditions |

| Boiling Point | 182.9°C | at 760 mmHg |

| Density | 1.022 g/mL | Not specified |

Source: Guidechem[1]

The boiling point is a definitive measure of a liquid's volatility and is essential for purification by distillation. The density is a fundamental property used in mass-to-volume conversions and for assessing purity.

Experimental Determination of Physical Properties

To ensure the accuracy and reliability of experimental data, it is imperative to follow validated protocols. The following sections detail the methodologies for determining the boiling point and density of liquid compounds like Ethyl 2-(ethylthio)acetate. These protocols are designed to be self-validating, incorporating steps that confirm the accuracy of the measurements.

Protocol for Boiling Point Determination (Micro-Reflux Method)

For substances available in limited quantities, the micro-reflux method is a precise and efficient technique for determining the boiling point.[3] This method relies on observing the temperature at which the liquid and its vapor are in equilibrium.

Rationale: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[4] In a micro-reflux setup, the thermometer bulb is positioned in the vapor phase just above the boiling liquid. The continuous condensation of the vapor on the thermometer bulb ensures that the measured temperature is the true boiling point of the substance at the given pressure.

Step-by-Step Methodology:

-

Apparatus Setup:

-

Place approximately 0.5 mL of Ethyl 2-(ethylthio)acetate into a small test tube.

-

Add a small magnetic stir bar to ensure smooth boiling and prevent "bumping".[3]

-

Clamp the test tube securely within a heating block on a hot plate stirrer.

-

Position a thermometer so that its bulb is approximately 1 cm above the surface of the liquid.[3]

-

-

Heating and Observation:

-

Begin gentle stirring of the liquid.

-

Slowly heat the apparatus. Observe the liquid for the onset of boiling (formation of bubbles) and the condensation of vapor on the cooler, upper walls of the test tube. This condensation ring indicates that a state of reflux has been achieved.[3]

-

Adjust the heating rate to maintain a steady reflux. The thermometer bulb should be positioned at the level of this vapor condensation ring for an accurate measurement.[3]

-

-

Data Recording:

-

Validation and Shutdown:

-

After recording the boiling point, turn off the heat but continue stirring to ensure even cooling.

-

Allow the apparatus to cool completely before disassembly.

-

Protocol for Density Determination

The density of a liquid can be accurately determined by measuring the mass of a known volume.[5] This procedure requires precision in both mass and volume measurements to ensure reliable results.

Rationale: Density is an intrinsic property of a substance, defined as its mass per unit volume (ρ = m/V).[5] The use of a calibrated measuring cylinder or pycnometer and a precise analytical balance allows for an accurate determination of these two quantities.

Step-by-Step Methodology:

-

Mass Measurement of Empty Container:

-

Place a clean, dry measuring cylinder on a digital balance.

-

Tare the balance to zero. This eliminates the mass of the cylinder from subsequent measurements.[5]

-

-

Volume Measurement of Liquid:

-

Carefully pour a specific volume of Ethyl 2-(ethylthio)acetate into the measuring cylinder (e.g., 10 mL).

-

To avoid parallax error, read the volume at eye level from the bottom of the meniscus.[5] Record this volume.

-

-

Mass Measurement of Liquid:

-

Place the measuring cylinder containing the liquid back onto the tared balance.

-

Record the mass displayed by the balance. This value represents the mass of the liquid.[5]

-

-

Calculation and Repetition:

Experimental Workflow Visualization

The logical flow of the experimental procedures for determining the boiling point and density of Ethyl 2-(ethylthio)acetate can be visualized as follows:

Sources

- 1. guidechem.com [guidechem.com]

- 2. Ethyl 2-(ethylthio)acetate | C6H12O2S | CID 350365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

Foreword: A Senior Application Scientist's Perspective

An In-depth Technical Guide to Ethyl 2-(ethylthio)acetate

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-(ethylthio)acetate, identified by its CAS number 17640-29-8 , is a bifunctional molecule that, while not a household name in blockbuster pharmaceuticals, represents a class of versatile building blocks essential to the synthetic chemist's toolkit. Its structure, featuring both an ester and a thioether moiety, offers two distinct points of reactivity. This duality is the cornerstone of its utility, allowing for sequential and orthogonal chemical transformations. In my experience, compounds like this are the unsung heroes of drug discovery and process development. They provide the foundational scaffolds upon which molecular complexity is built. This guide is structured not as a simple data sheet, but as a narrative that walks the researcher through the molecule's synthesis, its inherent chemical personality, and its potential applications, grounded in the principles of synthetic organic chemistry.

Core Molecular Identity and Physicochemical Properties

Understanding the fundamental properties of a reagent is critical for its effective use in any experimental design. These parameters govern solvent choice, reaction temperature, and purification strategies.

Nomenclature and Structure:

-

Systematic IUPAC Name: ethyl 2-ethylsulfanylacetate[1]

-

Common Synonyms: Ethyl 2-(ethylthio)acetate, ethyl (ethylsulfanyl)acetate[1]

-

Molecular Structure:

Physicochemical Data:

The following table summarizes key computed and experimental properties. It is essential to consult the Certificate of Analysis for lot-specific data before use.

| Property | Value | Source |

| Molecular Weight | 148.23 g/mol | [1] |

| Physical Form | Liquid | |

| Purity (Typical) | ≥95% | |

| XLogP3 (Computed) | 1.5 | [1] |

| Storage Temperature | Room temperature, sealed in dry conditions | [2] |

Synthesis Protocol: A Validated Approach via Thioetherification

The most reliable and scalable method for preparing Ethyl 2-(ethylthio)acetate is through a direct nucleophilic substitution (Sₙ2) reaction, a variant of the classic Williamson ether synthesis adapted for sulfur nucleophiles.[4][5][6] This method is predicated on the high nucleophilicity of the thiolate anion, which readily displaces a halide from an α-halo ester.[6]

Experimental Methodology: Sₙ2 Synthesis

This protocol describes the synthesis from ethanethiol and ethyl chloroacetate.

Materials:

-

Ethanethiol (EtSH)

-

Ethyl chloroacetate (ClCH₂COOEt)

-

Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

-

Ethanol (EtOH), Anhydrous

-

Diethyl ether (Et₂O)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Protocol:

-

Thiolate Formation (Nucleophile Generation):

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve sodium hydroxide (1.0 eq) in anhydrous ethanol at 0 °C (ice bath).

-

Slowly add ethanethiol (1.0 eq) dropwise to the cooled solution. The exotherm should be carefully managed. This in-situ deprotonation is critical as the resulting sodium ethanethiolate is a significantly stronger nucleophile than the neutral thiol.[6]

-

Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the thiolate.

-

-

Nucleophilic Substitution (C-S Bond Formation):

-

To the thiolate solution, add ethyl chloroacetate (1.0 eq) dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC). The Sₙ2 mechanism involves a backside attack on the electrophilic carbon of ethyl chloroacetate, displacing the chloride leaving group.[5]

-

-

Work-up and Isolation:

-

Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.

-

Resuspend the resulting residue in diethyl ether and water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted acidic species), and finally with brine.

-

Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.

-

-

Purification:

-

The crude Ethyl 2-(ethylthio)acetate can be purified by vacuum distillation to yield a colorless liquid.

-

Synthesis Workflow Diagram

Caption: Sₙ2 synthesis workflow for Ethyl 2-(ethylthio)acetate.

Chemical Reactivity and Mechanistic Insights

The utility of Ethyl 2-(ethylthio)acetate in drug development stems from the distinct reactivity of its functional groups.

-

Ester Functionality: The ester can undergo standard transformations such as hydrolysis (saponification) to the corresponding carboxylic acid, reduction to the alcohol, or transesterification.

-

Thioether Functionality: The sulfur atom is nucleophilic and can be oxidized to the corresponding sulfoxide and sulfone. These oxidized forms are of significant interest in medicinal chemistry, as they can act as hydrogen bond acceptors and modulate the polarity and metabolic stability of a drug candidate.

-

α-Methylene Group: The protons on the carbon adjacent to the carbonyl group (the α-carbon) are weakly acidic. They can be removed by a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to form an enolate. This enolate is a potent carbon nucleophile that can react with various electrophiles (e.g., alkyl halides), allowing for chain extension and elaboration at the α-position.[7]

Reaction Mechanism: α-Alkylation

The diagram below illustrates the mechanism for the alkylation of Ethyl 2-(ethylthio)acetate at the α-carbon, a key strategy for building molecular complexity.

Caption: Mechanism of α-alkylation via an enolate intermediate.

Applications in Research and Drug Development

While direct incorporation into a final API is not widely documented, Ethyl 2-(ethylthio)acetate serves as a valuable pharmaceutical intermediate and synthetic building block .[3][8][9] Its applications are best understood by considering the structures it can help create:

-

Synthesis of Heterocycles: The reactive α-methylene group, after functionalization, can participate in cyclization reactions to form sulfur-containing heterocycles, which are privileged scaffolds in medicinal chemistry.

-

Precursor to Novel Carboxylic Acids: Hydrolysis of the ester after α-alkylation provides access to a wide range of 2-(ethylthio)alkanoic acids, which can be used as fragments for amide bond formation in peptide synthesis or as components of more complex molecules.

-

Fragment-Based Drug Discovery (FBDD): The molecule itself is small enough to be considered a "fragment." It can be used in screening campaigns to identify weak binders to biological targets. Hits can then be elaborated into more potent leads by leveraging the molecule's inherent reactivity.

-

Agrochemical and Material Science: Similar sulfur-containing intermediates are used in the synthesis of agrochemicals and specialty materials.[9] For example, related alkyl (alkylthio) carboxylates are used to prepare pyrimidine derivatives.[10]

Spectroscopic Characterization (Predicted)

No publicly available experimental spectra were identified. However, based on the analysis of analogous structures like ethyl acetate and ethyl 2-(methylthio)acetate, a confident prediction of the ¹H and ¹³C NMR spectra can be made.[11] This predictive analysis is a crucial skill for synthetic chemists to confirm the identity of their target compound.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 4.20 | Quartet (q) | 2H | -C(O)O-CH₂ -CH₃ | Deshielded by adjacent ester oxygen. Split by the methyl group (n=3, n+1=4). |

| ~ 3.25 | Singlet (s) | 2H | -S-CH₂ -C(O)- | Alpha to both sulfur and a carbonyl group, resulting in a downfield shift. No adjacent protons to cause splitting. |

| ~ 2.70 | Quartet (q) | 2H | -S-CH₂ -CH₃ | Alpha to the sulfur atom. Split by the adjacent methyl group (n=3, n+1=4). |

| ~ 1.30 | Triplet (t) | 3H | -S-CH₂-CH₃ | Standard alkyl region. Split by the adjacent methylene group (n=2, n+1=3). |

| ~ 1.25 | Triplet (t) | 3H | -C(O)O-CH₂-CH₃ | Standard alkyl region. Split by the adjacent methylene group (n=2, n+1=3). |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 170.5 | C =O (Ester Carbonyl) |

| ~ 61.5 | -O-C H₂-CH₃ |

| ~ 35.0 | -S-C H₂-C(O)- |

| ~ 26.0 | -S-C H₂-CH₃ |

| ~ 14.5 | -S-CH₂-C H₃ |

| ~ 14.1 | -O-CH₂-C H₃ |

Safety, Handling, and Storage

Proper handling of any chemical reagent is paramount for laboratory safety. The following information is synthesized from supplier safety data.

-

Signal Word: Warning

-

GHS Pictogram: GHS07 (Exclamation Mark)

Hazard Statements (H-Statements):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation. (Source:)

Precautionary Statements (P-Statements):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[12]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12]

Handling and Personal Protective Equipment (PPE):

-

Work in a well-ventilated fume hood.

-

Wear standard PPE: safety glasses with side shields, a lab coat, and nitrile gloves.

-

Avoid inhalation of vapors and contact with skin and eyes.[12]

Storage:

-

Store in a tightly closed container in a dry, well-ventilated place.[2][12]

-

Keep away from strong oxidizing agents.

Conclusion

Ethyl 2-(ethylthio)acetate (CAS 17640-29-8) is a valuable, readily synthesizable reagent. Its true potential is realized not as a standalone therapeutic agent, but as a versatile molecular scaffold. The ability to perform chemistry at the ester, the thioether, and the α-carbon provides multiple avenues for synthetic diversification, making it a useful tool for medicinal chemists and drug development professionals engaged in the creation of novel molecular entities. Understanding its synthesis, reactivity, and spectral properties is key to unlocking its full potential in the laboratory.

References

-

Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]

-

Ling, B., et al. (2021). Selective synthesis of α-organylthio esters and α-organylthio ketones from β-keto esters and sodium S-organyl sulfurothioates under basic conditions. Beilstein Journal of Organic Chemistry. Retrieved January 14, 2026, from [Link]

-

Benneche, T., et al. (1989). Synthesis of alpha-Haloalkyl Esters from alpha-Arylthioalkyl Esters. ResearchGate. Retrieved January 14, 2026, from [Link]

-

Thioester. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

-

Williamson Ether Synthesis. (n.d.). University of Colorado Boulder. Retrieved January 14, 2026, from [Link]

-

Williamson Ether Synthesis. (n.d.). Chemistry Steps. Retrieved January 14, 2026, from [Link]

-

Williamson ether synthesis. (n.d.). Grokipedia. Retrieved January 14, 2026, from [Link]

-

Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. (n.d.). ACS Green Chemistry Institute. Retrieved January 14, 2026, from [Link]

-

Williamson ether synthesis. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

- Bader, H. (1980). Production of alkyl (alkylthio) carboxylates. U.S. Patent 4,185,155. Google Patents.

-

Thioester synthesis by alkylation. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]

-

Synthesis & Retrosynthesis Of Alpha Alkylated Esters. (2022, February 18). Sourav Sir's Classes [YouTube]. Retrieved January 14, 2026, from [Link]

-

Ethyl 2-(ethylthio)acetate. (n.d.). MySkinRecipes. Retrieved January 14, 2026, from [Link]

-

ethyl 2-(methyl thio) acetate, 4455-13-4. (n.d.). The Good Scents Company. Retrieved January 14, 2026, from [Link]

-

Ethyl 2-(ethylthio)acetate. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

Thiols And Thioethers. (2015, July 5). Master Organic Chemistry. Retrieved January 14, 2026, from [Link]

-

Ethyl (methylthio)acetate. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

Spectra of ethyl acetate. (n.d.). University of Birmingham. Retrieved January 14, 2026, from [Link]

Sources

- 1. Ethyl 2-(ethylthio)acetate | C6H12O2S | CID 350365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 17640-29-8|Ethyl 2-(ethylthio)acetate|BLD Pharm [bldpharm.com]

- 3. Ethyl 2-(ethylthio)acetate [myskinrecipes.com]

- 4. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress [reagents.acsgcipr.org]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. biosynth.com [biosynth.com]

- 9. ethyl 2-(methyl thio) acetate, 4455-13-4 [thegoodscentscompany.com]

- 10. US4185155A - Production of alkyl (alkylthio) carboxylates - Google Patents [patents.google.com]

- 11. ETHYL (METHYLTHIO)ACETATE(4455-13-4) 1H NMR [m.chemicalbook.com]

- 12. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to Ethyl 2-(ethylthio)acetate: Molecular Structure, Properties, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Sulfur-Containing Building Block

In the landscape of modern synthetic chemistry and drug discovery, the strategic incorporation of sulfur-containing moieties is a well-established approach for modulating the physicochemical and pharmacological properties of bioactive molecules. Ethyl 2-(ethylthio)acetate, a seemingly simple α-thioether ester, represents a versatile and highly valuable building block. Its structure combines an ethyl ester group, amenable to a variety of classical transformations, with an ethylthio substituent that not only influences the electronic character of the molecule but also serves as a handle for further functionalization.

This technical guide provides a comprehensive exploration of Ethyl 2-(ethylthio)acetate, moving beyond basic identifiers to delve into its detailed molecular characteristics, spectroscopic signature, synthetic accessibility, and core reactivity principles. For the medicinal chemist and process scientist, understanding the nuances of this reagent is paramount for its effective deployment in the synthesis of complex molecular architectures and novel pharmaceutical agents.

Section 1: Core Molecular and Physical Characteristics

A thorough understanding of a reagent's fundamental properties is the bedrock of its successful application in any synthetic endeavor. These parameters govern its handling, reactivity, and purification.

Molecular Structure and Chemical Formula

Ethyl 2-(ethylthio)acetate is an organic compound featuring a central acetate core. The carbonyl carbon of the acetate is esterified with an ethanol moiety, while the alpha-carbon is substituted with an ethylthio group.

-

Chemical Formula: C₆H₁₂O₂S[1]

-

IUPAC Name: ethyl 2-ethylsulfanylacetate[1]

-

CAS Number: 17640-29-8[1]

-

Molecular Weight: 148.23 g/mol [1]

-

SMILES: CCOC(=O)CSCC[1]

Caption: 2D structure of Ethyl 2-(ethylthio)acetate.

Physicochemical Properties

The physical properties of the compound are summarized in the table below. These values are crucial for designing reaction conditions, such as solvent choice and purification methods.

| Property | Value | Source |

| Molecular Weight | 148.23 g/mol | PubChem[1] |

| XLogP3 | 1.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 5 | PubChem[1] |

| Storage Temperature | Room temperature, sealed in dry conditions | BLD Pharm[2] |

Section 2: Synthesis and Spectroscopic Characterization

The reliable synthesis and unambiguous characterization of starting materials are cornerstones of reproducible research.

Synthesis Protocol: S-Alkylation of Ethyl Mercaptoacetate

The most direct and common laboratory synthesis of Ethyl 2-(ethylthio)acetate involves the S-alkylation of ethyl 2-mercaptoacetate. This is a classic Williamson ether synthesis, adapted for sulfur nucleophiles (thiolates), which are generally more nucleophilic than their oxygen counterparts.[3]

Reaction Principle: The protocol is based on the deprotonation of the thiol group in ethyl 2-mercaptoacetate by a suitable base to form a highly nucleophilic thiolate. This thiolate then displaces a halide from an ethylating agent (e.g., ethyl iodide or ethyl bromide) in an Sₙ2 reaction to form the thioether linkage.

Caption: General workflow for the synthesis of Ethyl 2-(ethylthio)acetate.

Detailed Experimental Protocol:

-

Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 2-mercaptoacetate (1.0 eq) and anhydrous acetone (approx. 0.2 M).

-

Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution. The suspension is stirred vigorously.

-